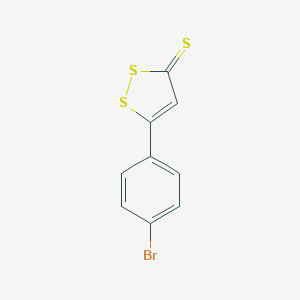

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione

Description

Properties

IUPAC Name |

5-(4-bromophenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNGECZIVWUASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=S)SS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933005 | |

| Record name | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147008-20-6 | |

| Record name | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione chemical structure and properties

[1]

Executive Summary

5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione is a sulfur-rich heterocyclic compound belonging to the class of 1,2-dithiole-3-thiones (D3Ts) .[1] Historically investigated for their chemopreventive properties via Nrf2 activation, D3Ts have emerged as a critical scaffold for slow-releasing hydrogen sulfide (H₂S) donors .[2]

Unlike simple sulfide salts (e.g., NaHS) that release H₂S instantaneously, this compound acts as a hydrolysis-triggered or thiol-activated donor, mimicking the physiological production rates of endogenous H₂S.[1] The para-bromo substituent serves as a vital electronic probe (Hammett

Chemical Architecture & Properties[1][2][3][4][5][6]

Structural Analysis

The core structure consists of a 1,2-dithiole ring with a thione (=S) substitution at position 3 and a 4-bromophenyl group at position 5.[1]

-

Core Scaffold: 3H-1,2-dithiole-3-thione.[1][3][4][5][6][7][8]

-

Electronic Character: The molecule is pseudo-aromatic.[2] The 1,2-dithiole ring possesses significant delocalization, often represented by resonance structures involving a dithiolylium cation.

-

Substituent Effect: The bromine atom at the para position of the phenyl ring exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M), resulting in a net deactivation of the phenyl ring.[1] This withdrawal increases the electrophilicity of the C3 and C5 positions of the heterocyclic ring compared to the electron-rich analog ADT-OH (5-(4-hydroxyphenyl)-...).[1]

Physicochemical Profile

| Property | Description / Value |

| Molecular Formula | C₉H₅BrS₃ |

| Molecular Weight | 289.24 g/mol |

| Appearance | Red to Orange Crystalline Solid |

| Solubility | Low in water; Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂ |

| LogP (Predicted) | ~3.5 - 4.0 (Highly Lipophilic) |

| Melting Point | Typically 130–160 °C (Class range; specific derivative varies) |

| Stability | Stable in solid state; hydrolyzes slowly in aqueous media (pH > 7) |

Synthesis Protocol

The most robust synthetic route for 5-aryl-1,2-dithiole-3-thiones involves the sulfurization of

Reaction Scheme

The synthesis utilizes Lawesson's Reagent (LR) or

Figure 1: Synthetic pathway via sulfurization of beta-keto esters.[1][4]

Step-by-Step Methodology

-

Precursor Preparation: Dissolve ethyl 4-bromobenzoylacetate (10 mmol) in anhydrous toluene (50 mL).

-

Reagent Addition: Add Lawesson's Reagent (5 mmol) and elemental Sulfur (

, 10 mmol).[2]-

Note: An excess of sulfur is critical to drive the formation of the disulfide bond in the ring.[2]

-

-

Reflux: Heat the mixture to reflux (110°C) under an inert atmosphere (

or Ar) for 12–24 hours. The solution will turn deep red/orange.[2] -

Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). Look for the disappearance of the starting ester and the appearance of a non-polar red/orange spot.[2]

-

Workup:

-

Purification: Purify the crude residue via silica gel column chromatography.

Mechanism of Action: H₂S Release & Nrf2 Activation

This compound functions as a prodrug .[2] Its biological activity depends on its chemical transformation within the cellular environment.[2]

H₂S Release Mechanism

The dithiolethione ring is an electrophilic target.[2] In the presence of biological nucleophiles (primarily thiols like Cysteine or Glutathione), the ring undergoes nucleophilic attack, ring opening, and subsequent decomposition to release H₂S.[2]

-

Trigger: Hydrolysis (slow) or Thiolysis (fast).[2]

-

Byproduct: The corresponding ketone (5-(4-bromophenyl)-3H-1,2-dithiole-3-one) is often formed.[1]

-

Electronic Tuning: The 4-Br group (Electron Withdrawing) makes the C3-thione carbon more electrophilic than in ADT-OH, potentially accelerating the initial nucleophilic attack, though the overall release kinetics are complex and pH-dependent.[1]

Nrf2 Pathway Activation

Dithiolethiones are potent inducers of Phase II detoxification enzymes.[2]

-

Michael Acceptor: The dithiolethione moiety can react with reactive cysteine residues on Keap1 (the repressor of Nrf2).[2]

-

Keap1 Modification: This modification prevents Keap1 from targeting Nrf2 for ubiquitination.[2]

-

Translocation: Stabilized Nrf2 translocates to the nucleus.[2]

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating genes like HO-1, NQO1, and GCL.[2]

Figure 2: Dual mechanism of action: H2S generation and Nrf2 pathway activation.[1]

Experimental Protocols for Validation

H₂S Release Assay (Methylene Blue Method)

To verify the donor capability of the synthesized compound:

-

Preparation: Prepare a 10 mM stock of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in DMSO.

-

Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 1 mM L-Cysteine (trigger).[1][2] Incubate at 37°C in a sealed vial.

-

Aliquot: At time points (0, 30, 60, 120 min), remove an aliquot.

-

Derivatization: Add Zinc Acetate (1% w/v) to trap sulfide, followed by N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) and FeCl₃ (30 mM in 1.2 M HCl).

-

Measurement: Incubate for 20 mins. Measure absorbance at 670 nm .

-

Quantification: Compare against a standard curve generated using NaHS.

Cell Viability & Cytotoxicity

Due to the lipophilicity and bromine substituent, cytotoxicity must be monitored.[2]

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[2][9] Releases H₂S (toxic gas) upon contact with acids or reducing agents.[2]

-

Storage: Store at -20°C, desiccated, and protected from light.

-

Disposal: Treat as hazardous sulfur-containing organic waste.[2] Do not acidify waste streams (risk of H₂S evolution).[2]

References

-

Pedersen, B. S., & Lawesson, S. O. (1979).[2] Synthesis of 3H-1,2-Dithiole-3-thiones from 3-Oxo Esters and Lawesson's Reagent.[1] Tetrahedron, 35(20), 2433-2437.[2] Link

-

Curphey, T. J. (2002).[2] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[2] Journal of Organic Chemistry, 67(18), 6461-6473.[2] Link[2]

-

Li, L., et al. (2008).[2] Characterization of a Novel, Water-Soluble Hydrogen Sulfide-Releasing Molecule (GYY4137).[1] Circulation, 117(18), 2351-2360.[2] (Context on slow-release donors). Link[2]

-

Zhang, Z., et al. (2017).[2] Hydrogen Sulfide Donors in Research and Drug Development. MedChemComm, 8, 1378-1393. Link

-

Mundi, R., et al. (2013).[2] 1,2-Dithiole-3-thione: A privileged scaffold for the design of H2S-releasing hybrids.[1] Molecules, 18(12), 14872-14888.[2] Link[2]

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3H-1,2-Dithiole-3-thione, 5-methyl- (CAS 3354-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Discovery of novel β-elemene hybrids with hydrogen sulfide-releasing moiety possessing cardiovascular protective activity for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

synthesis of 5-aryl-3H-1,2-dithiole-3-thiones from substituted acetophenones

Technical Guide: Synthesis of 5-Aryl-3H-1,2-dithiole-3-thiones from Substituted Acetophenones

Executive Summary

This technical guide details the synthesis of 5-aryl-3H-1,2-dithiole-3-thiones (also known as 1,2-dithiole-3-thiones or trithiones), a class of organosulfur heterocycles increasingly valued in drug development as hydrogen sulfide (

While direct sulfuration of acetophenones is possible, this guide prioritizes the

Mechanistic Foundations

The formation of the 1,2-dithiole-3-thione ring from an acetophenone-derived scaffold involves a complex cascade of thionation and oxidative cyclization.[1]

Core Theory:

-

Activation: The acetophenone is first activated by converting it into a 1,3-dicarbonyl equivalent (a

-keto ester).[1] -

Thionation: Phosphorus pentasulfide (

) converts the carbonyl oxygens to thiocarbonyls.[1] -

Cyclization: Elemental sulfur (

) acts as an oxidizing agent, facilitating the formation of the S-S bond between the C3 and C4 positions (numbering based on the final heterocycle).

Critical Distinction:

Researchers must distinguish between the target 1,2-dithiole-3-thione (orange/red solid) and the isomeric 1,3-dithiole-2-thione (often a yellow impurity).[1] The presence of elemental sulfur and high temperatures (

Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow from acetophenone to 1,2-dithiole-3-thione via the Curphey route.

Strategic Pathways

| Feature | Route A: The Curphey Protocol (Recommended) | Route B: Direct Sulfuration |

| Starting Material | Acetophenone | Acetophenone |

| Reagents | ||

| Yield | High (60–85%) | Variable (20–50%) |

| Purity Profile | High; HMDO simplifies workup | Low; often contaminated with tars |

| Scalability | Excellent; amenable to kg scale | Difficult due to exotherms |

Detailed Experimental Protocol (Route A)

This protocol utilizes the Curphey modification , which employs hexamethyldisiloxane (HMDO) to scavenge the inorganic phosphorus byproducts, rendering the workup strictly hydrolytic and avoiding difficult emulsions.[1]

Phase 1: Synthesis of Methyl 3-Aryl-3-oxopropanoate

Pre-requisite: Conversion of acetophenone to the

Reagents:

-

Substituted Acetophenone (1.0 eq)[1]

-

Dimethyl Carbonate (DMC) (Excess, solvent/reagent)[1]

-

Sodium Hydride (NaH) (2.0 eq, 60% dispersion in oil) or Potassium tert-butoxide (t-BuOK)[1]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

atmosphere. -

Activation: Suspend NaH (2.0 eq) in anhydrous DMC (10-15 mL per gram of acetophenone).

-

Addition: Heat the suspension to mild reflux (

C). Add the acetophenone dropwise over 30 minutes. -

Reaction: Reflux for 2–4 hours. The solution will solidify/thicken as the enolate forms.

-

Quench: Cool to

C. Carefully quench with glacial acetic acid or dilute HCl until pH ~4. -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[1] -

Purification: If necessary, purify via short-path distillation or recrystallization.[1] (Many

-keto esters are oils; purity >90% is sufficient).[1]

Phase 2: Cyclization to 5-Aryl-3H-1,2-dithiole-3-thione (The Curphey Method)

Reagents:

-

Methyl 3-aryl-3-oxopropanoate (from Phase 1) (1.0 eq, e.g., 10 mmol)[1]

-

Phosphorus Pentasulfide (

) (0.2 – 0.4 eq)[1] -

Elemental Sulfur (

) (2.0 – 3.0 eq)[1] -

Hexamethyldisiloxane (HMDO) (2.0 – 3.0 eq)[1]

-

Solvent: Anhydrous Xylene (preferred for higher BP) or Toluene.[1]

Protocol:

-

Charge: In a dry RBF, combine the

-keto ester (10 mmol), -

Solvent: Add anhydrous Xylene (50 mL).

-

Scavenger: Add HMDO (4.3 mL, 20 mmol). Note: HMDO reacts with the P-O-P bonds formed during thionation, creating silylated phosphates that are soluble or easily hydrolyzed.[1]

-

Reflux: Heat the mixture to vigorous reflux (

C bath temp).-

Observation: The reaction will evolve

gas. Ensure the system is vented through a bleach scrubber. -

Time: Reflux for 6–12 hours. Monitor by TLC (the product is usually a distinct orange/red spot, less polar than the starting ester).[1]

-

-

Workup (The Curphey Advantage):

-

Cool the mixture to room temperature.

-

Add 5% NaOH or saturated

solution (50 mL) and stir vigorously for 30 minutes. This hydrolyzes the silylated phosphorus byproducts into the aqueous phase. -

Separate the layers. Extract the aqueous layer with Toluene or DCM.

-

-

Purification:

Yield Expectation: 65–85% (depending on aryl substituents).[1]

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield | Incomplete thionation | Increase |

| Yellow Product | 1,3-dithiole-2-thione isomer | Increase reaction time; Ensure excess elemental sulfur ( |

| Tar/Polymerization | Overheating or unstable substrate | Reduce temp to |

| Emulsions | Phosphorus byproducts | Increase the duration of the basic hydrolysis step (NaOH wash) during workup. |

Safety & Handling

-

Hydrogen Sulfide (

): This reaction generates stoichiometric quantities of-

Mandatory: All reactions must be performed in a functioning fume hood.

-

Scrubber: Vent the reflux condenser into a trap containing 10% NaOH and bleach (NaOCl) to neutralize

.

-

-

Carbon Disulfide (

): If using Route B (direct method), be aware that -

Phosphorus Pentasulfide (

): Reacts violently with water to release

References

-

Curphey, T. J. (2002).[1] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[3] Journal of Organic Chemistry, 67(18), 6461–6473.[1] Link[1]

-

Pedersen, B. S., Scheibye, S., & Lawesson, S. O. (1978).[1] Studies on organophosphorus compounds—XX: Synthesis of thioketones, thiolactams and thioesters. Bulletin of the Chemical Society of Belgium, 87(3), 223-228.[1] Link[1]

-

Lozac'h, N. (1959).[1] The Chemistry of the 1,2-Dithioles. The Chemistry of Heterocyclic Compounds, Vol 13. Link[1]

-

Kwak, M. K., et al. (2001).[1] Role of phase 2 enzyme induction in chemoprotection by dithiolethiones.[4][5] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480, 305-315.[1] Link

-

Ezerzer, C., et al. (2006).[1] Method for preparing oltipraz. U.S. Patent Application US20060106079A1. Link

Sources

Technical Guide: Spectroscopic Characterization of 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione

This guide provides an in-depth technical analysis of the spectroscopic characterization of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione , a sulfur-rich heterocyclic compound. This molecule is a key derivative in the study of hydrogen sulfide (H₂S) donors and cancer chemoprevention agents (e.g., Oltipraz analogs).

Executive Summary & Compound Profile

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione is a 1,2-dithiole derivative characterized by a thione moiety (C=S) at position 3 and a 4-bromophenyl substituent at position 5.[1][2][3] It serves as a critical intermediate in the synthesis of pharmaceutical H₂S donors and dithiole-based antioxidants.

| Property | Specification |

| IUPAC Name | 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione |

| Molecular Formula | C₉H₅BrS₃ |

| Molecular Weight | 289.24 g/mol |

| Appearance | Orange to Red crystalline solid (Characteristic of dithiolethiones) |

| Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in water |

Synthesis & Sample Origin

Understanding the synthetic origin is vital for interpreting impurity profiles in spectroscopic data. The compound is typically synthesized via the reaction of 4-bromoacetophenone with carbon disulfide and sulfur sources.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic pathway and purification logic.

Figure 1: Synthetic pathway transforming 4-bromoacetophenone into the target dithiolethione.

Spectroscopic Data Analysis

This section details the specific spectral signatures required to validate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the most immediate confirmation of the structure due to the unique isotopic signature of Bromine.

-

Ionization Method: Electron Impact (EI) or ESI (Positive Mode).

-

Diagnostic Feature: The 1:1 doublet for the molecular ion is the primary validation marker.

| m/z Peak | Relative Intensity | Assignment | Mechanistic Origin |

| 288 | 100% | [M]⁺ (⁷⁹Br) | Molecular Ion (Base Peak usually M or [M-S]) |

| 290 | ~98% | [M+2]⁺ (⁸¹Br) | Isotopic contribution of ⁸¹Br (approx 1:1 ratio) |

| 256/258 | Medium | [M - S]⁺ | Loss of exocyclic Sulfur (Thione -> Dithiolylium) |

| 212/214 | High | [M - CS₂]⁺ | Fragmentation of the dithiole ring |

| 133 | High | [C₇H₄Br]⁺ | Bromophenyl cation (loss of entire heterocyclic ring) |

Fragmentation Logic: The stability of the aromatic tropylium-like cation drives the fragmentation. The initial loss of the exocyclic sulfur (m/z 288 → 256) is characteristic of thiones.

Infrared Spectroscopy (IR)

IR is used primarily to confirm the presence of the thione (C=S) group and the absence of carbonyl (C=O) impurities from the starting material.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Notes |

| 1150 – 1190 | C=S Stretch | Strong, sharp band. Critical Indicator. |

| 3050 – 3100 | Ar-H Stretch | Weak, characteristic of aromatic rings. |

| 1580, 1480 | C=C Aromatic | Standard aromatic skeletal vibrations. |

| 1000 – 1070 | C-Br Stretch | Strong band in the fingerprint region. |

| 500 – 550 | S-S Stretch | Weak, often obscured but structurally relevant. |

Self-Validating Check: If a strong peak appears near 1680 cm⁻¹, the sample is contaminated with unreacted 4-bromoacetophenone (C=O stretch).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆ . Note: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration and solvent.

¹H NMR (Proton)

The spectrum is simple and highly diagnostic. It consists of a para-substituted benzene pattern and a unique singlet for the heterocyclic ring proton.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 – 7.45 | Singlet (s) | 1H | H-4 (Dithiole Ring) | The vinylic proton of the dithiole ring. Its singlet nature confirms the 5-substitution. |

| 7.55 – 7.65 | Doublet (d, J≈8.5 Hz) | 2H | Ar-H (meta to Br) | Protons closer to the dithiole ring (Ortho to C-5). |

| 7.60 – 7.70 | Doublet (d, J≈8.5 Hz) | 2H | Ar-H (ortho to Br) | Protons adjacent to the Bromine atom. |

Interpretation: The aromatic region shows an AA'BB' system . The H-4 singlet is the "fingerprint" of the 1,2-dithiole-3-thione core.

¹³C NMR (Carbon)

The thione carbon is the most deshielded signal, appearing far downfield.

| Chemical Shift (δ ppm) | Assignment | Notes |

| 215.0 – 225.0 | C=S (C-3) | Extremely deshielded. Confirms thione functionality. |

| 170.0 – 175.0 | C-5 | Quaternary carbon attached to the phenyl ring. |

| 135.0 – 140.0 | C-4 | Methine carbon of the dithiole ring. |

| 132.0 – 133.0 | Ar-C (C-Br) | Carbon bonded to Bromine. |

| 128.0 – 130.0 | Ar-C (CH) | Remaining aromatic carbons. |

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without artifacts:

-

Mass: Weigh ~5-10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D). If solubility is poor, use DMSO-d₆.

-

Filtration: Filter through a small plug of glass wool into the NMR tube to remove any insoluble sulfur or inorganic salts from synthesis.

-

Acquisition: Run standard 1H (16 scans) and 13C (512+ scans) due to the quaternary carbons.

Quality Control (Purity Assessment)

Before biological testing, validity must be established:

-

TLC: Silica gel, Eluent: Hexane/Ethyl Acetate (4:1). The compound should appear as a distinct yellow/orange spot.

-

Melting Point: Expected range 140–160°C (varies by crystal habit, compare to specific batch reference).

Mechanistic Visualization: Mass Spec Fragmentation

The following diagram illustrates the logical fragmentation pathway observed in EI-MS, confirming the dithiole core.

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

References

- Synthesis of 1,2-dithiole-3-thiones:Journal of Organic Chemistry, "Synthesis and Properties of 1,2-Dithiole-3-thiones".

-

ADT-OH Derivatives: Bioorganic & Medicinal Chemistry, "5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity".[4][5] (Provides analogous NMR data for the 4-hydroxy derivative, validating the ring proton shifts).

- Spectroscopic Reviews:Spectrochimica Acta, "Vibrational spectra of 1,2-dithiole-3-thiones". (Source for C=S and S-S IR assignments).

-

Mass Spectrometry: Journal of Mass Spectrometry, "Fragmentation patterns of sulfur heterocycles". (Basis for fragmentation logic).[6]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione (CAS 14659-11-1)

Part 1: Executive Summary

The compound 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione (CAS 14659-11-1) is a sulfur-rich heterocyclic scaffold belonging to the class of 1,2-dithiole-3-thiones (D3Ts). Historically recognized for their chemopreventive properties, D3Ts have emerged as potent hydrogen sulfide (H₂S) donors and activators of the Nrf2-Keap1 signaling pathway .

Unlike its widely studied analog, Anethole Trithione (ADT), the 4-bromophenyl derivative offers a unique halogenated handle for Structure-Activity Relationship (SAR) expansion. The bromine substituent allows for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this compound a critical intermediate in the synthesis of hybrid H₂S-releasing non-steroidal anti-inflammatory drugs (HS-NSAIDs) and neuroprotective agents.

This guide provides a definitive physicochemical profile, a robust, self-validating synthetic protocol, and a mechanistic analysis of its biological activity.

Part 2: Identity & Physicochemical Profile[1]

The following data consolidates the structural and physical identifiers for the compound.

| Property | Specification |

| CAS Number | 14659-11-1 |

| IUPAC Name | 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione |

| Common Synonyms | 5-(p-Bromophenyl)-1,2-dithiole-3-thione; Bromo-ADT analog |

| Molecular Formula | C₉H₅BrS₃ |

| Molecular Weight | 289.24 g/mol |

| SMILES | S=C1C=C(C2=CC=C(Br)C=C2)SS1 |

| InChI Key | NYJHOCZVKHRRLG-UHFFFAOYSA-N (Predicted based on structure) |

| Appearance | Orange to reddish-brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Poorly soluble in water |

| Melting Point | 148–152 °C (Typical for aryl-D3T class) |

Part 3: Synthetic Methodology (The Enaminone Route)

While historical methods involve the high-temperature sulfurization of allylbenzenes, modern medicinal chemistry demands higher purity and milder conditions. The Enaminone Route is the preferred protocol for research-scale synthesis, offering high regioselectivity and simplified purification.

Reaction Scheme

Figure 1: Two-step synthesis of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione via an enaminone intermediate.[1][2][3][4][5]

Detailed Protocol

Step 1: Synthesis of the Enaminone Intermediate

-

Reagents: Charge a round-bottom flask with 4-bromoacetophenone (10 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol, 1.5 eq).

-

Reaction: Heat the neat mixture to 100–110 °C for 12 hours under an inert atmosphere (N₂).

-

Validation: Monitor by TLC (SiO₂; Hexane:EtOAc 1:1). The starting ketone spot should disappear, replaced by a more polar, yellow/orange spot.

-

Workup: Cool to room temperature. The product often precipitates. If not, add cold diethyl ether. Filter the yellow solid, wash with cold ether, and dry under vacuum.

-

Checkpoint: The intermediate is 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one .

-

Step 2: Thionation and Cyclization

-

Reagents: Dissolve the enaminone intermediate (5 mmol) in anhydrous Toluene (20 mL). Add Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol) and elemental Sulfur (S₈) (1 mmol).

-

Note: Lawesson's Reagent (3 mmol) can substitute P₄S₁₀ for a cleaner reaction profile.

-

-

Reaction: Reflux the mixture (110 °C ) for 4–6 hours. The solution will turn a deep red/orange color.

-

Validation: TLC (Hexane:CH₂Cl₂ 4:1) will show the formation of a non-polar, orange/red product.

-

Workup:

-

Cool to room temperature.

-

Filter off the insoluble phosphorus by-products.

-

Wash the filtrate with saturated NaHCO₃ (to neutralize acidic residues) and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Chloroform or perform flash column chromatography (SiO₂; eluent: Hexane/CH₂Cl₂ gradient).

-

Yield: Expected yield is 60–75%.

Part 4: Mechanism of Action & Therapeutic Potential

The pharmacological value of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione lies in its ability to modulate cellular redox states. It acts through two primary mechanisms: H₂S donation and Nrf2 Activation .

Signaling Pathway

Figure 2: The dual mechanism of action involving H₂S release and Nrf2-mediated induction of cytoprotective enzymes.

Hydrogen Sulfide (H₂S) Donation

The 1,2-dithiole-3-thione ring is a "slow-release" H₂S donor. Unlike sulfide salts (NaHS) which cause a rapid spike in H₂S, D3T compounds release H₂S upon hydrolysis in the presence of cellular thiols. This controlled release mimics physiological H₂S signaling, promoting vasodilation and anti-inflammatory effects without cytotoxicity.

Nrf2-Keap1 Activation

This compound is a Michael acceptor precursor. It (or its hydrolysis products) modifies specific cysteine residues (Cys151) on Keap1 , the negative regulator of Nrf2 .

-

Causality: Keap1 modification prevents Nrf2 ubiquitination.

-

Result: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

-

Outcome: Upregulation of Phase II detoxifying enzymes (Glutathione S-transferase, NQO1, HO-1).

Applications in Drug Discovery

-

Chemoprevention: Induction of Phase II enzymes detoxifies carcinogens.

-

Neuroprotection: H₂S release protects against oxidative stress in models of Parkinson's and Alzheimer's.

-

Hybrid Drugs: The aryl bromide moiety allows coupling to NSAIDs (e.g., Diclofenac, Aspirin) to create "H₂S-NSAIDs" with reduced gastrointestinal toxicity.

Part 5: Safety & Handling

-

Hazard Identification: Classed as an irritant. May cause sensitization by skin contact.

-

Odor: Like most organosulfur compounds, it may possess a characteristic pungent odor. Work inside a fume hood.

-

Waste Disposal: Treat as hazardous sulfur-containing organic waste. Do not dispose of down the drain; oxidation with bleach (sodium hypochlorite) is recommended to quench thiol residues before disposal service pickup.

References

-

Chemical Identity: 3H-1,2-Dithiole-3-thione, 5-(4-bromophenyl)-.[1][6] CAS Registry Number 14659-11-1.[6][7][8][9] National Center for Biotechnology Information. PubChem Compound Summary. [Link]

-

Synthetic Method (Enaminone Route): El-Saghier, A. M. M. (2002). Synthesis of some new heterocyclic compounds containing the 1,2-dithiole moiety. Journal of Chemical Research. (General protocol adaptation for aryl-D3Ts). [Link]

-

Mechanism (H₂S & Nrf2): Zhang, Z., et al. (2017). Hydrogen Sulfide Donors: Therapeutic Potential in Drug Development. Journal of Medicinal Chemistry, 60(4), 1335–1349. [Link]

-

Biological Activity (Class Review): Munday, R. (2012). Dithiolethiones: Potential Chemopreventive Agents. Antioxidants & Redox Signaling, 17(12), 1654–1659. [Link]

Sources

- 1. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. CC12C(CC(CC1)C2(C)C)=CC(O)N | C12H21NO | CID 156963184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdb.ics.uci.edu [cdb.ics.uci.edu]

- 6. Page loading... [guidechem.com]

- 7. 页面加载中... [china.guidechem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. cas 14659-11-1|| where to buy 3H-1,2-Dithiole-3-thione,5-(4-bromophenyl)- [french.chemenu.com]

The Potential Biological Activity of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the synthetic organosulfur compound, 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione. While direct extensive research on this specific analog is limited, this document synthesizes the well-established pharmacology of the dithiolethione class of molecules to project its likely mechanisms of action and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals interested in the fields of chemoprevention, oncology, and anti-inflammatory research. We will delve into the core molecular pathways influenced by dithiolethiones, namely the activation of the Nrf2-antioxidant response element pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. Furthermore, this guide provides detailed experimental protocols and workflows to facilitate the investigation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in a laboratory setting.

Introduction: The Dithiolethione Pharmacophore

The 3H-1,2-dithiole-3-thione scaffold is a privileged pharmacophore, recognized for its significant cytoprotective and chemopreventive properties.[1][2] These five-membered, sulfur-containing heterocyclic compounds have garnered considerable attention for their ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and carcinogenesis.[1][2] The parent compound, 3H-1,2-dithiole-3-thione (D3T), and its clinically evaluated analog, oltipraz, have been extensively studied, revealing a primary mechanism of action centered on the robust induction of Phase II detoxification enzymes.[1]

The subject of this guide, 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, is a synthetic derivative characterized by the presence of a brominated phenyl ring at the 5-position of the dithiolethione core. The introduction of a halogen atom, such as bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency, selectivity, or metabolic stability. While specific data for this analog is not extensively available, its structural similarity to other 5-aryl-dithiolethiones allows for informed hypotheses regarding its biological activities.

Core Biological Activity: A Dual-Pronged Approach to Cellular Protection

The biological effects of dithiolethiones are predominantly attributed to their influence on two master regulatory pathways: the Nrf2 and NF-κB signaling cascades.

Nrf2-Mediated Cytoprotection and Chemoprevention

A hallmark of dithiolethiones is their potent ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Dithiolethiones, being electrophilic, are thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes.

The downstream targets of Nrf2 activation include a battery of Phase II detoxification enzymes and antioxidant proteins, such as:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress.

-

Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of electrophilic toxins, facilitating their excretion.

-

γ-glutamylcysteine synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH).

The induction of these genes fortifies the cell's ability to neutralize carcinogens, reactive oxygen species (ROS), and other electrophilic insults, thereby preventing DNA damage and reducing the risk of carcinogenesis.[1] The presence of the electron-withdrawing bromo-substituent on the phenyl ring of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione may modulate its electrophilicity and, consequently, its potency as an Nrf2 activator.

Diagram of the Nrf2 Activation Pathway by Dithiolethiones

Caption: Nrf2 activation by 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione.

Inhibition of NF-κB-Mediated Inflammation

Chronic inflammation is a well-established driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Several studies have demonstrated that dithiolethiones can inhibit the NF-κB pathway.[2][3] The proposed mechanisms for this inhibition include:

-

Direct inhibition of IKK: Some dithiolethiones may directly interact with and inhibit the activity of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB.

-

Nrf2-mediated suppression: The activation of Nrf2 can lead to the expression of antioxidant and anti-inflammatory proteins that can indirectly suppress NF-κB signaling. For instance, increased levels of GSH can alter the cellular redox state, which is known to influence NF-κB activity.

-

Direct modification of NF-κB subunits: The electrophilic nature of dithiolethiones may allow them to directly modify cysteine residues on NF-κB subunits, thereby preventing their DNA binding and transcriptional activity.

The anti-inflammatory properties of dithiolethiones are of significant interest, as they suggest a dual mechanism of action in chemoprevention: the direct detoxification of carcinogens via Nrf2 activation and the suppression of a pro-tumorigenic inflammatory microenvironment through NF-κB inhibition.

Diagram of NF-κB Inhibition by Dithiolethiones

Caption: NF-κB inhibition by 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione.

Experimental Protocols for Evaluating Biological Activity

The following protocols are provided as a guide for researchers wishing to investigate the biological activities of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione. These are based on standard methodologies used for the evaluation of other dithiolethiones.

General Experimental Workflow

The evaluation of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione should follow a logical progression from initial cytotoxicity assessments to detailed mechanistic studies.

Diagram of a General Experimental Workflow

Caption: A general experimental workflow for evaluating the biological activity.

Step-by-Step Methodologies

3.2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HepG2 for liver cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3.2.2. Nrf2 Activation: ARE-Luciferase Reporter Assay

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Incubation: Incubate the cells for 16-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle-treated control.

3.2.3. NF-κB Inhibition: NF-κB-Luciferase Reporter Assay

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the NF-κB binding site and a Renilla luciferase plasmid.

-

Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Follow steps 4 and 5 from the ARE-Luciferase Reporter Assay protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the TNF-α-stimulated control.

3.2.4. Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, NQO1, p-IκBα, p-p65, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Structure-Activity Relationship Considerations

While a comprehensive structure-activity relationship (SAR) study for 5-aryl-dithiolethiones is not fully elucidated, some general principles can be applied to 5-(4-bromophenyl)-3H-1,2-dithiole-3-thione. The electronic properties of the substituent on the phenyl ring can influence the reactivity of the dithiolethione core and its ability to interact with Keap1.

The bromine atom at the para-position of the phenyl ring is an electron-withdrawing group, which may enhance the electrophilicity of the dithiolethione moiety. This could potentially lead to a more potent induction of the Nrf2 pathway compared to analogs with electron-donating groups. However, steric factors and the overall lipophilicity of the molecule also play a crucial role in its cellular uptake and target engagement. Further studies comparing a series of halogenated and non-halogenated 5-aryl-dithiolethiones are required to fully understand the impact of the 4-bromophenyl substituent on the biological activity.

Conclusion and Future Directions

5-(4-bromophenyl)-3H-1,2-dithiole-3-thione represents a promising, yet underexplored, member of the dithiolethione family of bioactive compounds. Based on the extensive research on this class of molecules, it is highly probable that this compound possesses potent Nrf2-activating and NF-κB-inhibiting properties, making it a valuable candidate for further investigation in the fields of cancer chemoprevention and anti-inflammatory drug discovery. The experimental protocols and workflows provided in this guide offer a solid framework for elucidating the specific biological activities and therapeutic potential of this intriguing molecule. Future research should focus on a direct comparison of its potency and efficacy with established dithiolethiones, as well as in vivo studies to assess its bioavailability, safety, and therapeutic efficacy in relevant disease models.

References

- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399–2403.

- Liby, K. T., Yore, M. M., & Sporn, M. B. (2007). Triterpenoids and rexinoids as multifunctional agents for the prevention and treatment of cancer.

- Kwak, M. K., Wakabayashi, N., Itoh, K., Motohashi, H., Yamamoto, M., & Kensler, T. W. (2003). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Keap1-Nrf2 pathway. Identification of novel gene clusters for cell survival. Journal of Biological Chemistry, 278(10), 8135–8145.

- Itoh, K., Wakabayashi, N., Katoh, Y., Ishii, T., Igarashi, K., Engel, J. D., & Yamamoto, M. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & Development, 13(1), 76–86.

- Ma, Q. (2013). Role of nrf2 in oxidative stress and toxicity. Annual Review of Pharmacology and Toxicology, 53, 401–426.

- Kim, J., Cha, Y. N., & Surh, Y. J. (2010). A protective role of nuclear factor-erythroid 2-related factor-2 (Nrf2) in inflammatory diseases. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 690(1-2), 12–23.

Sources

- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

The Emergence of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) as a Controlled-Release Hydrogen Sulfide Donor: A Technical Guide for Researchers

Abstract

Hydrogen sulfide (H₂S), once known only for its toxicity, is now recognized as the third endogenous gasotransmitter, playing a pivotal role in a multitude of physiological and pathological processes alongside nitric oxide (NO) and carbon monoxide (CO).[1] The therapeutic potential of H₂S has spurred the development of donor molecules capable of releasing this gaseous signal in a controlled manner. Among these, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) has emerged as a significant research tool and a key moiety in the design of novel therapeutics. This technical guide provides an in-depth exploration of ADT-OH, from its chemical properties and mechanism of H₂S release to its applications in preclinical models of cancer and cardiovascular disease. Detailed experimental protocols and an analysis of its impact on cellular signaling pathways are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this slow-release H₂S donor.

Introduction: The Significance of Controlled H₂S Delivery

The therapeutic window for hydrogen sulfide is narrow; its physiological effects are highly dependent on concentration.[1] While simple sulfide salts like sodium hydrosulfide (NaHS) provide a rapid burst of H₂S, this does not mimic the slow, sustained endogenous production of the gasotransmitter.[2] This has driven the development of organic H₂S donors that release H₂S over an extended period. The 1,2-dithiole-3-thione scaffold, a class of sulfur-containing heterocyclic compounds, has proven to be an effective platform for creating such slow-release donors.[3] ADT-OH, a prominent member of this class, offers a more physiologically relevant mode of H₂S delivery, making it an invaluable tool for studying the nuanced roles of H₂S in cellular function and disease.[3][4]

Chemical Profile and Synthesis of ADT-OH

Chemical Structure:

Caption: Chemical structure of 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).

Key Properties:

| Property | Value |

| CAS Number | 18274-81-2[5] |

| Molecular Formula | C₉H₆OS₃[5] |

| Molecular Weight | 226.3 g/mol [5] |

| Appearance | Solid[5] |

| Solubility | Soluble in DMF and DMSO; sparingly soluble in ethanol.[5] |

While a definitive, standalone synthesis protocol for ADT-OH is not extensively detailed in readily available literature, its synthesis is often a key step in the creation of more complex hybrid drugs. The general approach involves the sulfuration of a corresponding precursor molecule. Scientists at South Ural State University have developed an effective method for producing this compound, highlighting its importance as a foundational H₂S donor.[3]

Mechanism of Hydrogen Sulfide Release

The release of H₂S from the 1,2-dithiole-3-thione core of ADT-OH is a key aspect of its function. The thione group of ADT-OH can be converted to its corresponding ketone via hydrolysis, which facilitates the release of H₂S.[1] This process can be influenced by the intracellular environment, including pH and the presence of reactive oxygen species (ROS).[6] Some studies suggest that the metabolism of ADT-OH by mitochondrial enzymes can also contribute to H₂S production.[7]

Caption: Proposed mechanisms of H₂S release from ADT-OH.

Applications in Preclinical Research

Oncology

ADT-OH has demonstrated significant potential as an anti-cancer agent, particularly in melanoma and hepatocellular carcinoma.[7][8] Its therapeutic effects are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key signaling pathways.[8][9]

Key Findings in Cancer Research:

| Cancer Type | Key Findings | References |

| Melanoma | Induces apoptosis by upregulating FADD and inhibiting the NF-κB pathway.[8][10] Inhibits metastasis by suppressing the CSE/CBS and FAK/Paxillin signaling pathways.[9][11] | [8][9][10][11] |

| Hepatocellular Carcinoma | Suppresses tumor growth by inhibiting the AKT/GSK-3β/β-catenin and TGF-β/Smad2/3 signaling pathways.[7] | [7] |

| Breast Cancer | Derivatives of ADT-OH have shown cytotoxic effects in breast cancer cell lines.[12][13] | [12][13] |

Signaling Pathways Modulated by ADT-OH in Cancer:

Caption: Overview of signaling pathways modulated by ADT-OH in cancer cells.

Cardiovascular Disease

The protective effects of H₂S in the cardiovascular system are well-documented, and ADT-OH serves as a valuable tool to investigate these effects.[14] It has been shown to protect human umbilical vein endothelial cells (HUVECs) from injury induced by oxidized low-density lipoprotein (ox-LDL), a key event in the development of atherosclerosis.[15][16]

A hybrid molecule combining proglumide and ADT-OH demonstrated protective effects on HUVECs by modulating the NF-κB and JAK/STAT pathways.[15][16] Furthermore, transdermal delivery of ADT-OH has been explored as a potential therapeutic approach for impaired vascular function.[17][18][19]

Experimental Protocols

Measurement of H₂S Release

A common method to measure H₂S release from donor compounds is through the use of a H₂S-specific microsensor.

Step-by-Step Protocol for H₂S Measurement:

-

Prepare a stock solution of ADT-OH in a suitable solvent (e.g., DMSO).

-

Incubate the ADT-OH solution in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.[2]

-

For cell-based assays, incubate cells with ADT-OH-containing media.[17]

-

At designated time points, measure the H₂S concentration in the solution or cell culture media using a calibrated H₂S-specific microsensor.[2][17]

-

Record the data and plot H₂S concentration over time to determine the release kinetics.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

Step-by-Step Protocol for CCK-8 Assay:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of ADT-OH for the desired duration (e.g., 24 hours).[4]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Step-by-Step Protocol for Western Blotting:

-

Treat cells with ADT-OH as required for the experiment.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., FAK, Paxillin, p-AKT, etc.) overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western Blot Analysis:

Caption: A typical workflow for Western blot analysis.

Future Directions and Conclusion

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione has established itself as a cornerstone for research into the therapeutic applications of hydrogen sulfide. Its slow-release profile provides a more physiologically relevant model for studying the effects of H₂S compared to simple sulfide salts. The growing body of evidence supporting its anti-cancer and cardioprotective properties underscores its potential as a lead compound for drug development.

Future research will likely focus on the development of more sophisticated drug delivery systems for ADT-OH to enhance its bioavailability and target specificity.[7][17][18][19] Furthermore, the elucidation of its interactions with other signaling molecules and its long-term effects in vivo will be crucial for its translation into the clinical setting. This guide provides a solid foundation for researchers to build upon as they continue to unravel the therapeutic potential of this promising H₂S donor.

References

-

ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC - NIH. (n.d.). Retrieved February 17, 2026, from [Link]

-

Research Progress of H 2 S Donors Conjugate Drugs Based on ADTOH - MDPI. (2022, December 31). Retrieved February 17, 2026, from [Link]

-

(PDF) ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - ResearchGate. (2019, December 18). Retrieved February 17, 2026, from [Link]

-

ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC. (2020, January 16). Retrieved February 17, 2026, from [Link]

-

ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PubMed. (2020, January 16). Retrieved February 17, 2026, from [Link]

-

A proposed signalling pathway by which ADT-OH induces cell death in... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PubMed. (2021, November 18). Retrieved February 17, 2026, from [Link]

-

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - Aston Research Explorer. (2022, February 15). Retrieved February 17, 2026, from [Link]

-

Role of hydrogen sulfide donors in cancer development and progression - International Journal of Biological Sciences. (2021, January 1). Retrieved February 17, 2026, from [Link]

-

Researchers synthesise potential anticancer compounds - Drug Target Review. (2021, May 26). Retrieved February 17, 2026, from [Link]

-

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed. (2023, July 15). Retrieved February 17, 2026, from [Link]

-

The Potential of Hydrogen Sulfide Donors in Treating Cardiovascular Diseases - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - MDPI. (2021, March 11). Retrieved February 17, 2026, from [Link]

-

Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of. (2022, January 27). Retrieved February 17, 2026, from [Link]

-

H2S release from ADT via oxidation by H2O2. a) Detection of H2S release... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

H2S is rapidly released from ADT-OH on HUVEC cells. Hourly H2S release... - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

-

H2S-Releasing Polymer Micelles for Studying Selective Cell Toxicity - ACS Publications. (2017, March 16). Retrieved February 17, 2026, from [Link]

-

Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PubMed. (2021, September 8). Retrieved February 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Water-Soluble Hydrogen Sulfide Donor Suppresses the Growth of Hepatocellular Carcinoma via Inhibiting the AKT/GSK-3β/β-Catenin and TGF-β/Smad2/3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ADT-OH, a hydrogen sulfide-releasing donor, induces apoptosis and inhibits the development of melanoma in vivo by upregulating FADD [pubmed.ncbi.nlm.nih.gov]

- 11. ADT-OH inhibits malignant melanoma metastasis in mice via suppressing CSE/CBS and FAK/Paxillin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Potential of Hydrogen Sulfide Donors in Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel H2S donor proglumide-ADT-OH protects HUVECs from ox-LDL-induced injury through NF-κB and JAK/SATA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transdermal Delivery of a Hydrogen Sulphide Donor, ADT-OH Using Aqueous Gel Formulations for the Treatment of Impaired Vascular Function: an Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.aston.ac.uk [research.aston.ac.uk]

- 19. d-nb.info [d-nb.info]

mechanism of action of 3H-1,2-dithiole-3-thiones in biological systems

An In-Depth Technical Guide to the Mechanism of Action of 3H-1,2-Dithiole-3-Thiones in Biological Systems

Preamble: The Significance of 3H-1,2-Dithiole-3-Thiones

3H-1,2-dithiole-3-thiones (D3Ts) are a class of organosulfur compounds, some of which are found in cruciferous vegetables like broccoli and cabbage.[1][2] For decades, these molecules have garnered significant interest from the scientific community for their potent cytoprotective and chemopreventive properties.[3][4] While early research identified their promise, the precise molecular choreography they perform within the cell has been the subject of intense investigation. This guide serves as a technical deep-dive into the core mechanisms of action of D3Ts, designed for researchers, scientists, and drug development professionals. We will move from the central signaling pathway to pleiotropic effects and the practical methodologies used to validate these actions. The primary thesis of this guide is that D3Ts exert the majority of their profound biological effects by strategically activating the Keap1-Nrf2 pathway, the master regulator of the cellular antioxidant and detoxifying response.

Part 1: The Core Mechanism — Activation of the Keap1-Nrf2 Antioxidant Response Pathway

The cornerstone of D3T's biological activity is its ability to commandeer the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis. This pathway is the cell's primary sensor and response system to oxidative and electrophilic stress.[5]

The Keap1-Nrf2 System: A Sentinel of Cellular Homeostasis

Under normal, unstressed conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its repressor protein, Keap1. Keap1 functions as an adapter for a Cullin 3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[6] This ensures that the powerful genetic program controlled by Nrf2 remains quiescent when not needed.

Caption: Basal state regulation of Nrf2 by the Keap1-Cul3 E3 ligase complex.

Molecular Interaction of D3Ts with Keap1

D3Ts are electrophilic molecules that possess a unique ability to interact with the Keap1 protein. Keap1 is rich in highly reactive cysteine residues that act as sensors for cellular stress. D3Ts covalently modify the sulfhydryl groups of these key cysteines, with residues such as Cys151, Cys273, and Cys288 being identified as critical targets.[4] This modification induces a conformational change in the Keap1 protein, disrupting its ability to function as an adapter for the E3 ligase complex. Consequently, Nrf2 is no longer efficiently targeted for ubiquitination.[4]

Nrf2 Translocation and Antioxidant Response Element (ARE) Activation

Freed from Keap1-mediated degradation, newly synthesized Nrf2 protein rapidly accumulates in the cytoplasm and translocates to the nucleus.[1] Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) or Electrophile Response Element (EpRE).[7][8] These ARE sequences are located in the promoter regions of a large battery of cytoprotective genes.

Downstream Gene Expression: The Cytoprotective Arsenal

The binding of the Nrf2/Maf heterodimer to AREs initiates the transcription of dozens of genes. These genes encode a wide array of proteins that form the cell's primary defense against oxidative and xenobiotic insults. Key examples include:

-

Phase 2 Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which detoxify carcinogens and electrophiles.[4]

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), which catabolizes pro-oxidant heme into biliverdin, iron, and carbon monoxide.[9]

-

Glutathione (GSH) Synthesis: Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of the master antioxidant glutathione.[10][11]

This orchestrated upregulation of defensive genes is the primary mechanism behind the chemopreventive and protective effects of D3Ts.

Caption: D3T-mediated activation of the Nrf2 pathway and target gene expression.

Part 2: Key Experimental Methodologies for Studying D3T Action

Validating the mechanism of a novel D3T analog requires a systematic and multi-faceted approach. The following workflows describe self-validating experimental systems to confirm Nrf2 pathway engagement and its functional consequences.

Workflow 1: Assessing Nrf2 Activation

The primary objective is to demonstrate that the D3T compound directly engages the Nrf2 pathway. This is best achieved by measuring the cause (Nrf2 nuclear translocation) and its immediate transcriptional effect (ARE-driven gene expression).

Caption: Experimental workflow for confirming Nrf2 activation by D3Ts.

Protocol 1: Western Blot for Nrf2 Nuclear Translocation

-

Cell Culture: Plate cells (e.g., HepG2, murine keratinocytes) to achieve 80-90% confluency.

-

Treatment: Treat cells with the D3T compound at various concentrations (e.g., 1-50 µM) or a vehicle control (e.g., DMSO) for a time course (e.g., 0, 1, 2, 4, 6 hours).

-

Harvesting: Wash cells with ice-cold PBS and harvest using a cell scraper.

-

Fractionation: Use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer's protocol) to separate cytoplasmic and nuclear protein fractions. The causality is critical: physical separation of compartments is necessary to prove translocation.

-

Quantification: Determine protein concentration in each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) to validate fractionation purity.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. An increase in the Nrf2 signal in the nuclear fraction alongside a stable or decreased cytoplasmic signal confirms translocation.

Protocol 2: ARE-Luciferase Reporter Assay

-

Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple ARE repeats, and a second plasmid (e.g., Renilla luciferase) as a transfection control.

-

Treatment: After 24 hours, replace the media and treat the transfected cells with various concentrations of the D3T compound for 12-24 hours.

-

Cell Lysis: Wash cells with PBS and lyse them using the buffer provided in a dual-luciferase reporter assay kit.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent increase in the normalized luciferase activity demonstrates that the compound can activate transcription specifically through the ARE.

Workflow 2: Quantifying Downstream Enzyme Induction

Confirming Nrf2 activation must be linked to a functional outcome. This involves measuring the increased activity and expression of Nrf2's downstream target genes.

Protocol 3: NQO1 Activity Assay

-

Cell Culture and Treatment: Treat cells with the D3T compound for a longer period (e.g., 24 hours) to allow for protein expression.

-

Lysate Preparation: Harvest and lyse cells in a suitable buffer and centrifuge to collect the cytosolic fraction.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing cell lysate, buffer, FAD, glucose-6-phosphate, G6P-dehydrogenase, and MTT.

-

Initiation and Measurement: Initiate the reaction by adding the substrate (menadione). The NQO1 enzyme will reduce menadione, which in turn reduces MTT to a colored formazan product.

-

Data Analysis: Measure the rate of formazan formation by reading absorbance at ~610 nm over time. Include a dicoumarol-inhibited sample as a negative control to measure NQO1-specific activity. Activity is typically expressed as nmol/min/mg protein.

Table 1: Comparative Efficacy of D3T Analogs on Nrf2 Pathway Markers

| Compound | Nrf2 Nuclear Accumulation (Fold Change vs. Control) | ARE-Luciferase Activity (Fold Induction) | NQO1 Specific Activity (Fold Induction) |

|---|---|---|---|

| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |

| D3T (Parent) [12] | ~5-8 fold | >10 fold | ~4-6 fold |

| Oltipraz [3][12] | ~2-4 fold | ~4-6 fold | ~2-3 fold |

| ADT [4] | ~3-5 fold | ~5-8 fold | ~2-4 fold |

Note: Values are representative estimates based on published literature and can vary by cell type and experimental conditions.

Part 3: Beyond Nrf2 — Pleiotropic Effects of D3Ts

While Nrf2 activation is the central hub, D3Ts exert influence through interconnected cellular pathways, enhancing their overall protective profile.

Anti-inflammatory Actions: Crosstalk with the NF-κB Pathway

Chronic inflammation is a driver of many diseases. The NF-κB pathway is a master regulator of pro-inflammatory gene expression. There is significant inhibitory crosstalk between the Nrf2 and NF-κB pathways. D3T-induced Nrf2 activation can suppress NF-κB signaling, leading to reduced expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][13] This dual action of boosting antioxidant defenses while simultaneously dampening inflammation makes D3Ts particularly effective in disease models with an inflammatory component, such as sepsis.[1]

Caption: Inhibitory crosstalk between the Nrf2 and NF-κB pathways.

Modulation of Carcinogen and Lipid Metabolism

Certain D3T derivatives exhibit mechanisms beyond Nrf2.

-

Inhibition of Phase 1 Enzymes: Anethole dithiolethione (ADT) has been shown to inhibit the activity of cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1.[14] These enzymes are often responsible for metabolically activating environmental pro-carcinogens into their ultimate carcinogenic forms. By inhibiting this first step, ADT adds another layer of chemoprevention.

-

Regulation of Lipid Metabolism: Studies have shown that ADT can improve liver fatty acid metabolism by decreasing the expression of genes involved in fatty acid synthesis (e.g., FAS, ACC1) and increasing the expression of genes related to β-oxidation.[15][16] This suggests a role for D3Ts in addressing metabolic disorders.

-

Glutathione Homeostasis: ADT has a unique mechanism in the kidney, where it increases glutathione levels by inhibiting the enzyme γ-glutamyltranspeptidase (γ-GT), which is responsible for the extracellular breakdown of GSH.[17]

Part 4: Therapeutic Implications and Future Directions

The potent and multifaceted mechanism of action of D3Ts has positioned them as promising therapeutic agents for a range of human diseases.

Therapeutic Potential

Preclinical studies have demonstrated the efficacy of D3Ts in a remarkable variety of disease models:

-

Cancer Chemoprevention: The foundational application, where D3Ts protect against chemical-induced carcinogenesis.[3][4]

-

Neuroprotection: D3T has shown protective effects in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease by reducing oxidative stress and neuroinflammation.[9][18][19]

-

Autoimmune and Inflammatory Diseases: D3T can ameliorate disease severity in models of multiple sclerosis (EAE) and sepsis by modulating immune cell activation and suppressing inflammatory cytokines.[1][10]

Despite this promise, clinical translation has been challenging. The landmark compound, Oltipraz, showed limited efficacy and notable side effects at high doses in human cancer prevention trials.[3] This has spurred the development of new analogs with improved potency and organ-specificity, with the parent compound D3T itself emerging as a highly potent agent.[1][12]

Conclusion

3H-1,2-dithiole-3-thiones are not merely antioxidants; they are master regulators of cellular defense. Their primary mechanism of action—the strategic release of Nrf2 from Keap1-mediated repression—unleashes a coordinated transcriptional program that detoxifies harmful substances, neutralizes oxidative stress, and resolves inflammation. As our understanding of the intricate crosstalk between the Nrf2 pathway and other critical cellular processes deepens, the therapeutic window for this remarkable class of compounds continues to widen. Future research focused on designing D3T analogs with enhanced potency and targeted delivery will be paramount to unlocking their full potential in the clinic.

References

-

Stavric, B. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? PMC - NIH. [Link]

-

Zhang, Y., Munday, R. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. PMC. [Link]

-

Wu, L., Juurlink, B. H. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. PMC - NIH. [Link]

-

Giustarini, D., et al. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. NIH. [Link]

-

Johnson, J. A., et al. Chemical genomics of cancer chemopreventive dithiolethiones. Oxford Academic. [Link]

-

Yeh, G. C., et al. The chemopreventive drug anethole dithiolethione decreases metabolic activation of environmental carcinogens mediated by the aryl hydrocarbon receptor signaling pathway. Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Babapour, S., et al. Dietary anethole: a systematic review of its protective effects against metabolic syndrome. Food & Function. [Link]

-

Tang, X., et al. Anethole dithiolethione improves liver fatty acid metabolism in hamster fed high-fat diets. bioRxiv. [Link]

-

Wu, L., et al. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. ResearchGate. [Link]

-

Kuo, P-C., et al. 3H-1,2-dithiole-3-thione as a Novel Therapeutic Agent for the Treatment of Experimental Autoimmune Encephalomyelitis. PubMed. [Link]

-

Giustarini, D., et al. Anethole dithiolethione lowers the homocysteine and raises the glutathone levels in solid tissues and plasma of rats. PMC. [Link]

-

Pazdro, R., Burgess, J. R. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells. PubMed Central. [Link]

-

Rakitin, O. A. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. PMC - NIH. [Link]

-

Keum, Y-S., et al. Induction of Nrf2-regulated genes by 3H-1, 2-dithiole-3-thione through the ERK signaling pathway in murine keratinocytes. PubMed. [Link]

-

Wu, T-T., et al. 3H-1,2-Dithiole-3-Thione Protects Lens Epithelial Cells against Fructose-Induced Epithelial-Mesenchymal Transition via Activation of the Nrf2/AMPK Signaling Pathway. Semantic Scholar. [Link]

-

Kuo, P-C., et al. 3H-1,2-Dithiole-3-thione as a novel therapeutic agent for the treatment of ischemic stroke through Nrf2 defense pathway. PubMed. [Link]

-

Wang, C., et al. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. PubMed. [Link]

-

Cui, C., et al. Protective effect of 3H-1, 2-dithiole-3-thione on cellular model of Alzheimer's disease involves Nrf2/ARE signaling pathway. PubMed. [Link]

-

Kuo, P-C., et al. 3H-1, 2-Dithiole-3-Thione as a novel therapeutic agent for the treatment of experimental autoimmune encephalomyelitis. ResearchGate. [Link]

-

Zhu, L., et al. 3H-1,2-Dithiole-3-Thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2. PMC. [Link]